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Compound Focus: Fedratinib
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Cat. No.: S547874

The table below summarizes the key potency and selectivity data for fedratinib.
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The activity of fedratinib extends to cellular models, as shown in the table below.
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Cell Line / Reported ICso / .
Assay Type Description

Model ECso

HEL Growth 305 nM [1] Cell line harboring JAK2V617F mutation [1]
Inhibition

BalF3 Growth 270 nM [1] Murine pro-B cell line expressing human

JAK2V617F Inhibition JAK2V617F [1]

MV4-11 Antiproliferative 79 nM (ECso) [1] Human leukemia cell line

UKE-1 Growth 0.66 uM (660 nM)  Cell line driven by JAK2 V617F mutant
Inhibition [5]

Key Experimental Protocols

To help you interpret the data and design your own experiments, here are methodologies commonly used to

generate the results cited.

¢ Cell-Free Kinase Assay (Radiometric): This standard assay measures a compound's ability to directly
inhibit kinase activity. The protocol involves incubating the purified kinase domain (e.g., JAK2) with
ATP (often radiolabeled) and a substrate. Fedratinib's ICso of 3 nM for JAK2 was determined in such
cell-free systems, with biochemical inhibition ICso values as low as 0.40 nM reported in some

radiometric assays [1] [5].

¢ Cellular Growth Inhibition/Proliferation Assay (XTT/AlamarBlue): This method assesses the anti-
proliferative effect of a drug on cells. Cells are seeded in multi-well plates and treated with a
concentration range of fedratinib for a set duration (e.g., 48-72 hours). Cell viability/proliferation is
then quantified using colorimetric or fluorometric reagents like XTT or AlamarBlue [1] [6]. The ICso

is the concentration that reduces cell proliferation by 50% compared to untreated controls.

e Apoptosis Assay (Annexin V/Flow Cytometry): To determine if growth inhibition is due to cell
death, apoptosis assays are performed. Cells treated with fedratinib for 24-48 hours are stained with

Annexin V (which binds to phosphatidylserine externalized on the cell membrane during early
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apoptosis) and a viability dye like DAPI. The percentage of apoptotic cells is then quantified using
flow cytometry [1] [6].

e Immunoblotting (Western Blot): This technique confirms the on-target effect of fedratinib by
analyzing changes in protein phosphorylation and expression. After treatment, cell lysates are
prepared, and proteins are separated by electrophoresis, transferred to a membrane, and probed with
specific antibodies. Fedratinib treatment reduces phosphorylation of JAK2 itself and its key
downstream effectors, STAT3 and STAT5, without affecting total protein levels [1] [6].

Fedratinib's Action on JAK-STAT Signaling Pathway

The following diagram illustrates the mechanism of fedratinib within the JAK-STAT signaling context,

based on the experimental data.
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Fedratinib acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 to block its catalytic
activity. This inhibition prevents the phosphorylation and activation of STAT transcription factors, leading to
reduced expression of pro-survival and proliferative genes like Bc1-XL and c-MYC [1] [4] [6]. This

mechanism ultimately results in inhibited proliferation and induced apoptosis in dependent cells.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s547874?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/Fedratinib-SAR302503-TG101348.html
https://www.medchemexpress.com/TG-101348.html?srsltid=AfmBOorH861qB-rIVj5MBcgx_hfHboBsc31eloF-ijxMYlSU3Xwr48_N
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/fedratinib
https://www.nature.com/articles/s41375-020-0954-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8327781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4084704/
https://www.smolecule.com/products/b547874#fedratinib-ic50-values-jak2-jak2v617f-kinase
https://www.smolecule.com/products/b547874#fedratinib-ic50-values-jak2-jak2v617f-kinase
https://www.smolecule.com/products/b547874#fedratinib-ic50-values-jak2-jak2v617f-kinase
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547874?utm_src=pdf-bulk
https://www.smolecule.com/products/s547874?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s547874?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

